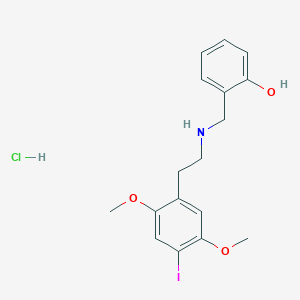

25I-NBOH(盐酸盐)

描述

25I-NBOH is a second-generation 2C amine derived from attaching an NBOH (2-hydroxybenzyl) group to the amine group of 2C-I . It is a hallucinogenic phenethylamine that appeared in the illicit drug market in late 2012 .

Synthesis Analysis

An expeditious method is reported for the synthesis of three NBOHs (25H-, 25I- and 25B-NBOH; 9–38% overall yield) and three NBOMes (25H-, 25I- and 25B-NBOMe; 7–33% overall yield) from salicylaldehyde and 2-methoxyaldehyde, respectively . 25I-NBOH is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods .

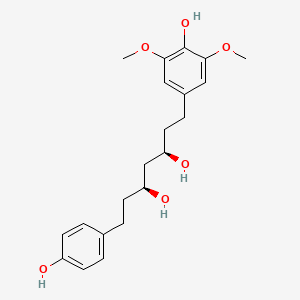

Molecular Structure Analysis

The molecular formula of 25I-NBOH is C17H20INO3 . The compound is a labile molecule which fragments into 2C-I when analyzed by routine gas chromatography (GC) methods .

Chemical Reactions Analysis

25I-NBOH is notable as one of the most selective agonist ligands for the 5-HT 2A receptor with an EC 50 value of 0.074 nM with more than 400 times selectivity over the 5-HT 2C receptor . This compound is a thermolabile molecule that undergoes degradation under routine gas chromatography–mass spectrometry analysis leading to misidentification .

Physical And Chemical Properties Analysis

The molecular weight of 25I-NBOH is 449.7 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 7 . The Exact Mass is 449.02547 g/mol and the Monoisotopic Mass is also 449.02547 g/mol .

科学研究应用

Forensic Analysis

25I-NBOH is often identified in seized blotter papers . It’s a labile molecule, which fragments into 2C-I when analyzed by routine seized material screening gas chromatography methods . This makes it a significant substance in the field of forensic toxicology .

Drug Testing

25I-NBOH can be detected in urine samples, making it relevant in the field of drug testing . This certified solution standard is suitable for LC/MS or GC/MS 25I-NBOH testing applications .

Clinical Toxicology

In the field of clinical toxicology, 25I-NBOH is significant due to its potent effects and the potential risks associated with its use . It’s important to note that the knowledge about the toxicology of NBOHs is limited .

Neuropharmacology

25I-NBOH acts as a potent agonist for the human serotonin 5-HT2A receptor . It has 12-fold greater potency compared to 2C-I itself . This makes it a substance of interest in neuropharmacological research, particularly in studies related to the serotonin system .

New Psychoactive Substance Research

25I-NBOH is considered a new psychoactive substance (NPS). The global market for NPS continues to expand, and substances like 25I-NBOH are part of this trend . Therefore, it’s relevant in research focused on understanding and addressing the challenges posed by NPS .

Legal and Regulatory Studies

25I-NBOH is not registered in the United Nations Office on Drugs and Crime (UNODC) nor classified as a scheduled substance in most countries . This makes it a subject of interest in legal and regulatory studies, particularly those focused on drug policy .

作用机制

Target of Action

The primary target of 25I-NBOH is the 5HT 2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5HT 2A receptor plays a key role in the function of the central nervous system, particularly in the cerebral cortex .

Biochemical Pathways

The activation of the 5HT 2A receptor by 25I-NBOH leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, explaining the hallucinogenic properties of 25I-NBOH .

Pharmacokinetics

It is known that 25i-nboh is a labile molecule, which means it is unstable and can easily break down . This property may affect its bioavailability and distribution in the body .

Result of Action

The activation of the 5HT 2A receptor by 25I-NBOH and the subsequent release of neurotransmitters can lead to a range of effects. These include altered perception and mood, which are characteristic of hallucinogenic substances . Chronic treatment with 25I-NBOH has been associated with a decrease in the number of glial cells in certain regions of the brain .

Action Environment

The action of 25I-NBOH can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and pH . Furthermore, the compound’s action can be influenced by the presence of other substances in the body, such as other drugs or metabolic enzymes .

未来方向

The recreational drug market remains dynamic. After the introduction of 25I-NBOH, an N -benzylphenethylamine and new psychoactive substance, as option for LSD and NBOMe drugs, new NBOH substances have been identified in recent years . The identification of seized blotter papers between 2014 and beginning of 2019 showed that NBOH substances have become the main hallucinogenic drug in the region . Unfortunately, the knowledge about toxicology of NBOHs are limited .

属性

IUPAC Name |

2-[[2-(4-iodo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20INO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXODWOUSZUTKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342539 | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1539266-12-0 | |

| Record name | 25I-Nboh hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WK4U8JDX2H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK4U8JDX2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)